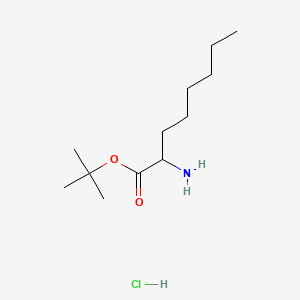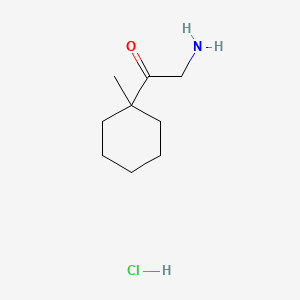![molecular formula C7H14ClN B6607290 4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride CAS No. 2839139-04-5](/img/structure/B6607290.png)
4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-azabicyclo[221]heptanehydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
The synthesis of 4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride can be achieved through several methods. One common approach involves the use of a stereoselective SmI2-mediated cascade reaction. This method advances a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene, which is then converted to the desired product . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Chemical Reactions Analysis
4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Swern oxidation reagents, amine condensation agents, and acid-mediated cycloaddition reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesFor example, compounds with similar structures have shown cytotoxicity against cancer cell lines, antioxidant properties, and inhibition of platelet aggregation .
Mechanism of Action
The mechanism of action of 4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride can be compared with other similar compounds such as 7-azabicyclo[2.2.1]heptane and methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties The uniqueness of 4-methyl-2-azabicyclo[22
Properties
IUPAC Name |
4-methyl-2-azabicyclo[2.2.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-7-3-2-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSLSFVVILSZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride](/img/structure/B6607207.png)
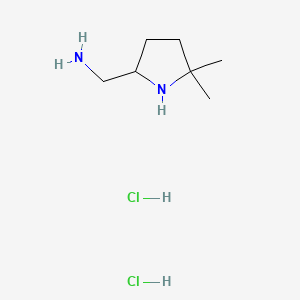
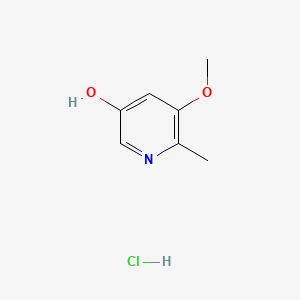
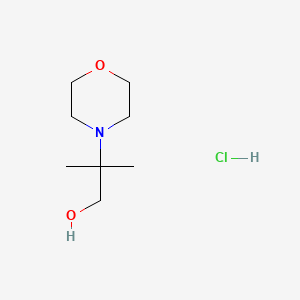
![3'-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B6607240.png)
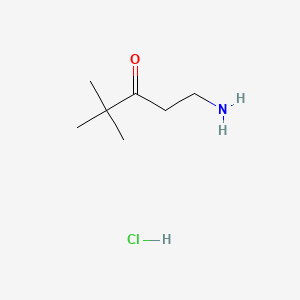


![tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate](/img/structure/B6607258.png)

![3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6607265.png)
